L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine
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Overview
Description
L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine is a peptide composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like carbodiimides.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups are removed to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of tyrosine and proline.
Reduction: Reductive conditions can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can break disulfide bonds.
Scientific Research Applications
L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in cell culture media.
L-Alanyl-L-tyrosine: A dipeptide with potential therapeutic applications.
L-Alanyl-L-proline: A dipeptide studied for its role in collagen synthesis.
Uniqueness
L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine is unique due to its specific sequence and the presence of multiple functional groups, allowing it to participate in diverse biochemical interactions and reactions.
Properties
CAS No. |
654652-60-5 |
---|---|
Molecular Formula |
C42H69N9O11 |
Molecular Weight |
876.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C42H69N9O11/c1-22(2)19-30(47-38(57)31(21-52)48-35(54)25(7)44)41(60)51-18-10-12-32(51)39(58)45-28(11-8-9-17-43)36(55)49-33(23(3)4)40(59)46-29(20-26-13-15-27(53)16-14-26)37(56)50-34(24(5)6)42(61)62/h13-16,22-25,28-34,52-53H,8-12,17-21,43-44H2,1-7H3,(H,45,58)(H,46,59)(H,47,57)(H,48,54)(H,49,55)(H,50,56)(H,61,62)/t25-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
LRIFYXDCNWKQRM-JDQHVGNYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N |
Origin of Product |
United States |
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